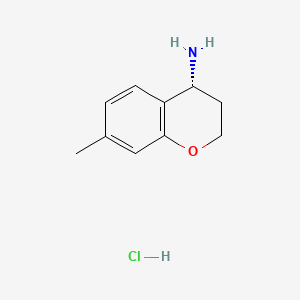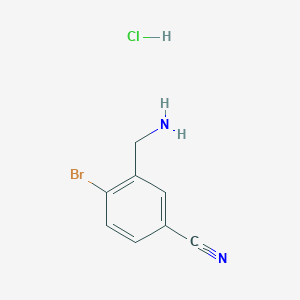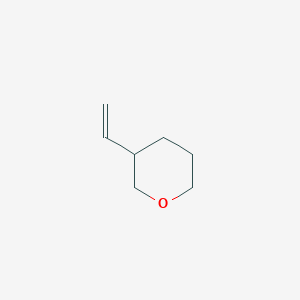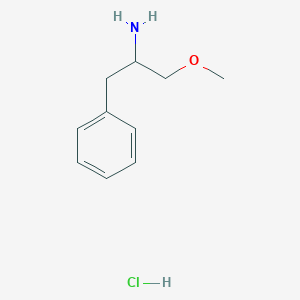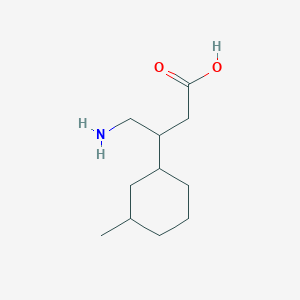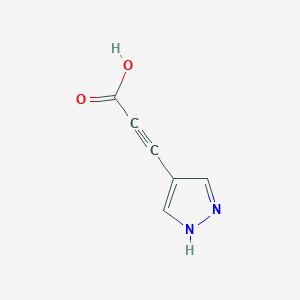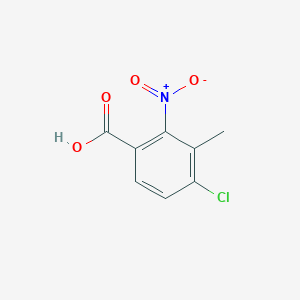
4-Chloro-3-methyl-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-3-methyl-2-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 4-chloro-3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 4-Chloro-3-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
4-Chloro-3-methyl-2-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-chloro-3-methyl-2-nitrobenzoic acid exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The chlorine atom and methyl group influence the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-nitrobenzoic acid
- 3-Methyl-4-nitrobenzoic acid
- 2-Methyl-3-nitrobenzoic acid
Comparison: 4-Chloro-3-methyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which affects its reactivity and applications. For instance, the presence of both a chlorine atom and a nitro group on the benzene ring makes it more reactive in nucleophilic substitution reactions compared to its analogs .
Propriétés
Formule moléculaire |
C8H6ClNO4 |
|---|---|
Poids moléculaire |
215.59 g/mol |
Nom IUPAC |
4-chloro-3-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-6(9)3-2-5(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Clé InChI |
HOZVCOBRLFTJLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



